N*6*-Benzyl-quinazoline-2,4,6-triamine
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Overview
Description
N6-Benzyl-quinazoline-2,4,6-triamine is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . The structure of N6-Benzyl-quinazoline-2,4,6-triamine consists of a quinazoline core with three amine groups at positions 2, 4, and 6, and a benzyl group attached to the nitrogen at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-Benzyl-quinazoline-2,4,6-triamine typically involves the intramolecular C-H activation reaction of para-nitro aniline, trichloroacetonitrile, and isocyanides in a one-pot reaction . This method is efficient and yields high-purity products.
Industrial Production Methods: Industrial production of N6-Benzyl-quinazoline-2,4,6-triamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: N6-Benzyl-quinazoline-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4,6-trione derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products:
Oxidation: Quinazoline-2,4,6-trione derivatives.
Reduction: Quinazoline-2,4,6-triamine derivatives with modified amine groups.
Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.
Scientific Research Applications
N6-Benzyl-quinazoline-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly xanthine oxidase inhibitors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N6-Benzyl-quinazoline-2,4,6-triamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of xanthine oxidase, reducing the production of uric acid.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with key proteins involved in cell proliferation and survival.
Superoxide Scavenging: The compound exhibits antioxidant properties by scavenging superoxide radicals.
Comparison with Similar Compounds
N6-Benzyl-quinazoline-2,4,6-triamine is compared with other quinazoline derivatives:
Similar Compounds: Quinazoline-2,4,6-triamine, 2,6-diaminoquinazolin-4(3H)-one.
Properties
Molecular Formula |
C15H15N5 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
6-N-benzylquinazoline-2,4,6-triamine |
InChI |
InChI=1S/C15H15N5/c16-14-12-8-11(6-7-13(12)19-15(17)20-14)18-9-10-4-2-1-3-5-10/h1-8,18H,9H2,(H4,16,17,19,20) |
InChI Key |
PTWJNRZKGULCMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N=C(N=C3N)N |
Origin of Product |
United States |
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